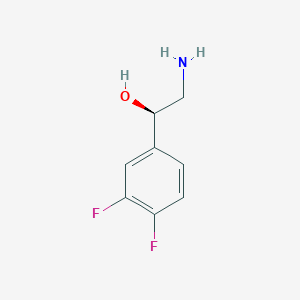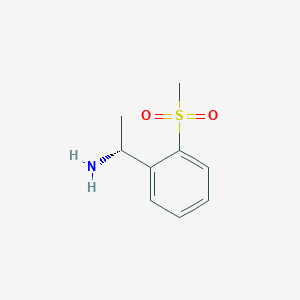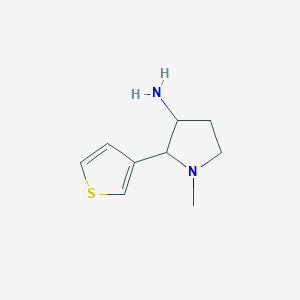
1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a methyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles can be achieved via ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents can facilitate the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals with specific biological activities.
Industry: The compound can be utilized in the production of advanced materials with desirable properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various receptors and enzymes, potentially modulating their activity. The thiophene ring may also contribute to the compound’s overall biological activity by interacting with different molecular sites.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidin-2-one and pyrrolidine-2,5-dione share the pyrrolidine ring structure and exhibit similar chemical properties.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde have similar thiophene rings and undergo comparable chemical reactions.
Uniqueness: 1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in compounds with only one of these rings.
Properties
Molecular Formula |
C9H14N2S |
|---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
1-methyl-2-thiophen-3-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H14N2S/c1-11-4-2-8(10)9(11)7-3-5-12-6-7/h3,5-6,8-9H,2,4,10H2,1H3 |
InChI Key |
QBEBFNUVNDJORE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C2=CSC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13297496.png)
![4-[(1-Methylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13297497.png)
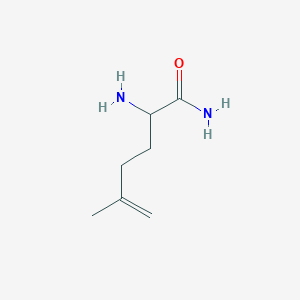
![5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13297506.png)


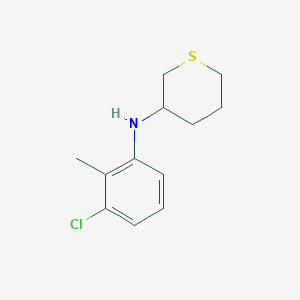
amine](/img/structure/B13297527.png)
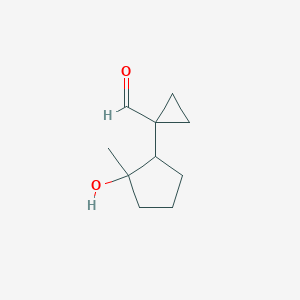
![6-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13297536.png)

